8-Ethyl-2-(4-{[(3-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
8-ETHYL-2-(4-{[(3-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-2-(4-{[(3-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
8-ETHYL-2-(4-{[(3-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and fluorophenylformamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-ETHYL-2-(4-{[(3-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific biological targets and pathways.
Mechanism of Action
The mechanism of action of 8-ETHYL-2-(4-{[(3-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
Pyrrolopyrazine Derivatives: These compounds have similar nitrogen-containing heterocyclic structures and exhibit various biological activities.
Uniqueness
8-ETHYL-2-(4-{[(3-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21FN6O4S |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
8-ethyl-2-[4-[(3-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C22H21FN6O4S/c1-2-27-12-16(20(32)33)17(30)15-11-24-21(25-18(15)27)28-6-8-29(9-7-28)22(34)26-19(31)13-4-3-5-14(23)10-13/h3-5,10-12H,2,6-9H2,1H3,(H,32,33)(H,26,31,34) |
InChI Key |
GGUBBWGJISJJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC(=CC=C4)F)C(=O)O |
Origin of Product |
United States |
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